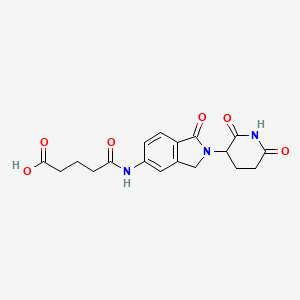
Lenalidomide-5'-CO-C3-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-5’-CO-C3-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. It is widely used in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide-5’-CO-C3-acid retains many of these properties and is of significant interest in both research and clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-5’-CO-C3-acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of potassium carbonate in dimethylformamide (DMF) to form the desired product .
Industrial Production Methods
Industrial production of lenalidomide-5’-CO-C3-acid follows similar synthetic routes but is optimized for higher yields and purity. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent composition. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-5’-CO-C3-acid undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .
Scientific Research Applications
Lenalidomide-5’-CO-C3-acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating hematological malignancies and solid tumors.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Lenalidomide-5’-CO-C3-acid exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production and enhances T cell activation.
Anti-angiogenesis: Inhibits the formation of new blood vessels by blocking angiogenic factors.
Cytotoxicity: Induces apoptosis in malignant cells by modulating various signaling pathways, including the cullin ring E3 ubiquitin ligase complex.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another thalidomide analogue with similar but more potent effects.
Lenalidomide: The direct precursor, widely used in clinical settings.
Uniqueness
Lenalidomide-5’-CO-C3-acid is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its efficacy and reduce its toxicity compared to other similar compounds .
Properties
Molecular Formula |
C18H19N3O6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H19N3O6/c22-14(2-1-3-16(24)25)19-11-4-5-12-10(8-11)9-21(18(12)27)13-6-7-15(23)20-17(13)26/h4-5,8,13H,1-3,6-7,9H2,(H,19,22)(H,24,25)(H,20,23,26) |
InChI Key |
KLMKBETYBOHWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


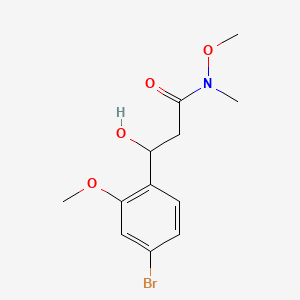
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
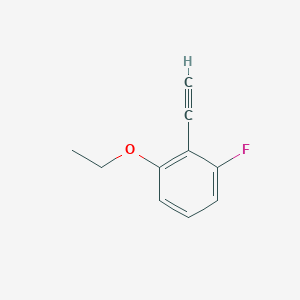
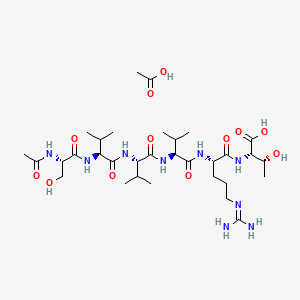
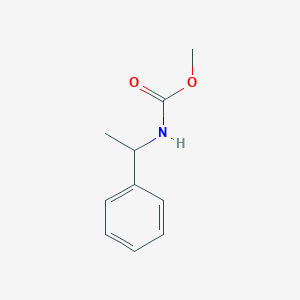
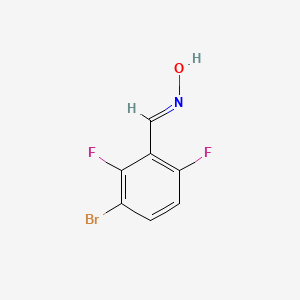
![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)
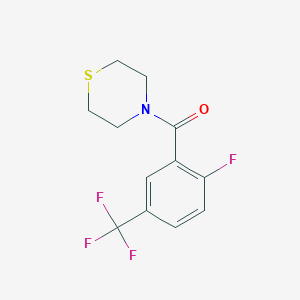
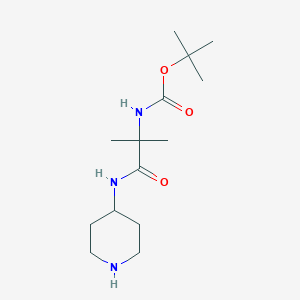

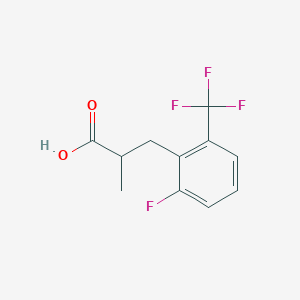
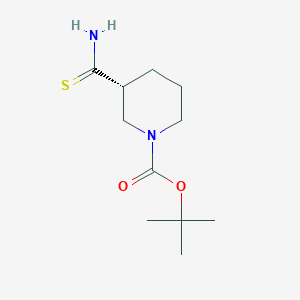
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
